molecular formula C7H5N5 B11920376 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Numéro de catalogue: B11920376
Poids moléculaire: 159.15 g/mol
Clé InChI: ZGKVIIZJQMEQFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a high-purity chemical building block designed for research and development in medicinal chemistry. Pyrazolopyridine cores are recognized as privileged scaffolds in drug discovery due to their similarity to purine bases, making them valuable for designing molecules that interact with biological targets such as enzymes and kinases . Researchers utilize this multifunctional compound as a key precursor in synthesizing more complex structures for screening and development. The presence of both amino and nitrile functional groups provides versatile reactive sites for further chemical modification, allowing for the creation of diverse compound libraries aimed at exploring new therapeutic areas . This product is intended for chemical synthesis and biological research applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-2-4-1-5-6(3-10-4)11-12-7(5)9/h1,3H,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKVIIZJQMEQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C1C(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Multi-Step Condensation via Diazotization and Ring-Closure

The most extensively documented synthesis begins with 2-amino-3-nitro-4-picoline (1 ), proceeding through seven optimized stages to yield the target compound . Diazotization using isoamyl nitrite in acetic anhydride generates the reactive chloro intermediate (3 ), which undergoes acetylation to form 4 (82% yield). Critical to this pathway is the m-CPBA-mediated oxidation to N-oxide 5 , followed by a cyanide transfer reaction using trimethylsilyl cyanide (TMS-CN) and diethylcarbamoyl chloride. This rearrangement produces nitrile 6 with 78% efficiency, as confirmed by IR spectroscopy (CN stretch: 2255 cm⁻¹) .

Final ring closure employs thermal cyclization in refluxing toluene (110°C, 8 h), yielding the pyrazolopyridine core (7 ) at 85% purity. NMR analysis (¹H, ¹³C) of 7 confirms regioselective formation of the [3,4-c] isomer, with characteristic shifts at δ 8.21 ppm (pyridine H-2) and δ 6.95 ppm (pyrazole H-4) .

Palladium-Catalyzed Suzuki Coupling for 3-Substituted Derivatives

Modification at the 3-position is achieved through iodination followed by cross-coupling . Treatment of 7 with N-iodosuccinimide (NIS) in DMF at 0°C produces iodide 14 (91% yield), which undergoes Suzuki-Miyaura coupling with phenylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and KF/NaHCO₃ base in dioxane/H₂O (3:1), this method attains 83% yield of 3-phenyl derivative 15 . X-ray crystallography of 15 confirms planar geometry with dihedral angles <5° between aromatic rings .

Microwave-Assisted Nucleophilic Substitution

Recent advances employ microwave irradiation to accelerate 7-position functionalization . Reaction of 15 with 3,4,5-trimethoxyaniline under solvent-free conditions (150°C, 20 min, 300 W) generates 16 with 89% yield versus 35% via conventional heating. LC-MS analysis (m/z 389.1 [M+H]⁺) validates product identity, while ¹H-¹⁵N HMBC correlations (δ 9.06 ppm ↔ N-1) confirm regiochemistry .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Time (h)
Diazotization TMS-CN rearrangement788524
Suzuki coupling Pd-mediated cross-coupling839212
Microwave substitution Solvent-free amination89980.3
Classical condensation Multi-step cyclization657248

Microwave techniques reduce energy consumption by 60% compared to thermal methods while maintaining stoichiometric precision (±2%) . Challenges persist in controlling byproducts from cyano group reactivity, particularly during nucleophilic substitutions where carboxamidine formation competes (up to 15% in 17 ) .

Scalability and Industrial Considerations

Pilot-scale production (500 g batches) of 7 achieves 81% yield using continuous flow reactors (residence time: 8 min, 120°C) . Economic analysis favors the Suzuki route for API synthesis ($23/g at 10 kg scale) versus $41/g for classical methods . Regulatory-compliant purification via SFC (supercritical CO₂/modifier) achieves >99.5% purity, meeting ICH Q3A guidelines .

Analyse Des Réactions Chimiques

Cyclization and Ring Expansion Reactions

The compound undergoes intramolecular cyclization to form polycyclic systems. A notable example involves its reaction with hydrazine derivatives under acidic conditions, producing pyrazolo[3,4-b]pyridines (Figure 1) . This reaction proceeds via nucleophilic attack of hydrazine on the cyano group, followed by cyclization and aromatization.

Example Reaction:
3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile → 3-Amino-1H-pyrazolo[3,4-b]pyridine
Conditions: Hydrazine hydrate, ethanol, reflux (4–6 h) .

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes or ketones. For instance, reactions with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) yield imine-linked derivatives (Table 1) . These products serve as intermediates for anticancer agents targeting tropomyosin receptor kinases.

Table 1: Condensation Reactions with Selected Aldehydes

AldehydeCatalystYield (%)Reference
4-ChlorobenzaldehydeUiO-66-NH₂/TCT/2-amino-Py@Cu(OAc)₂92
BenzaldehydeTriethylamine78
FurfuralAcetic acid65

Mechanism:

  • Aldehyde activation via catalyst-mediated polarization.

  • Nucleophilic attack by the amino group, forming a Schiff base.

  • Tautomerization and cyclization to stabilize the product .

Diazotization and Azo Coupling

The primary amino group undergoes diazotization with nitrous acid (HNO₂), generating diazonium salts. These intermediates couple with electron-rich aromatics (e.g., phenol, aniline) to form azo dyes (Scheme 1) .

Example:
this compound → 3-(Chlorodiazenyl)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Conditions: NaNO₂, HCl (0–5°C), followed by coupling with β-naphthol .

Nucleophilic Substitution at the Cyano Group

The cyano group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example:

  • Acidic Hydrolysis: Concentrated HCl (reflux, 12 h) converts -CN to -COOH.

  • Basic Hydrolysis: NaOH/H₂O₂ yields -CONH₂.

Applications: These derivatives show enhanced solubility for biological screening.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) via C–H activation at position 4 of the pyridine ring. For instance:

Suzuki Reaction:
this compound + Phenylboronic acid → 4-Phenyl derivative
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 24 h) .

Heterocyclic Fusion Reactions

Reactions with active methylene compounds (e.g., ethyl cyanoacetate) yield fused pyrido-pyrazolo-triazines (Figure 2) .

Example Pathway:

  • Michael addition of ethyl cyanoacetate to the pyridine ring.

  • Cyclization via intramolecular nucleophilic attack.

  • Elimination of ethanol to form the triazine ring .

Key Intermediate:

"The enolate form of ethyl cyanoacetate reacts with the activated aldehyde to generate a Michael adduct, which undergoes cyclization to form the fused heterocycle."

Functionalization via Electrophilic Aromatic Substitution

Electrophiles (e.g., NO₂⁺, Cl⁺) substitute hydrogen atoms on the pyridine ring. Chlorination with POCl₃/N,N-dimethylaniline introduces Cl at position 6 (Table 2) .

Table 2: Electrophilic Substitution Reactions

ElectrophilePosition SubstitutedYield (%)Reference
Cl₂ (POCl₃)C674
HNO₃/H₂SO₄C458

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Candidates:
The compound has garnered attention as a potential drug candidate for treating various diseases, particularly cancer. Research indicates that derivatives of 3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile may target tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and metastasis. Studies have shown that certain derivatives can effectively inhibit these kinases, suggesting a pathway for developing targeted cancer therapies.

Enzyme Inhibition:
The compound's ability to act as an enzyme inhibitor is another area of interest. Its structural characteristics enable it to bind to specific enzymes, providing insights into enzyme functions and the development of new therapeutic agents. For example, research has demonstrated its effectiveness in inhibiting certain enzymatic activities relevant to disease processes, which is crucial for drug discovery and development.

Antiviral Properties:
Recent studies have indicated that pyrazole derivatives, including those related to this compound, exhibit antiviral activity against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV). These compounds were found to have low cytotoxicity while maintaining significant antiviral efficacy, making them promising candidates for further development in antiviral therapies .

Tyrosine Kinase Inhibitors:
The versatility of pyrazolo[3,4-c]pyridines as scaffolds for synthesizing tyrosine kinase inhibitors has been extensively documented. The compound's structure allows for various modifications that can enhance its biological activity and selectivity against specific kinases involved in cancer and other diseases .

Synthesis and Structural Diversity

Synthetic Methods:
Several synthetic routes exist for producing this compound. These methods often involve the reaction of preformed pyrazole or pyridine derivatives with various electrophiles. The choice of synthetic pathway can significantly influence the yield and purity of the final product, which is essential for subsequent biological testing .

Structural Comparisons:
The compound shares structural similarities with other pyrazolo[3,4-b]pyridines but is distinguished by the presence of both an amino group at position 3 and a carbonitrile group at position 5. This unique combination enhances its reactivity and interaction with biological targets compared to its analogs. A comparison table highlighting notable compounds with similar structures is provided below:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[3,4-b]pyridineLacks amino and carbonitrile groupsMore basic structure; less reactivity
2H-Pyrazolo[3,4-b]pyridineDifferent tautomeric formAlters reactivity and biological activity
5-Amino-1H-pyrazolo[3,4-b]pyridineContains an amino group but lacks carbonitrileSimilar reactivity but different biological targets
6-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl substitution at position 6Changes electronic properties affecting reactivity

Mécanisme D'action

The mechanism of action of 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors. The binding can inhibit or activate these targets, leading to a cascade of downstream effects. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Pyrazolo[3,4-c]pyridine derivatives require precise control of cyclization conditions to avoid byproducts like pyrazolo[3,4-d]pyrimidines .
  • Pyrano[3,4-c]pyridines exhibit higher synthetic yields (70–87%) in ionic liquid media compared to traditional solvents .

Antitumor Activity

  • This compound: Limited direct data, but its analogues (e.g., pyrazolo[3,4-d]pyrimidines) show IC₅₀ values of 12–45 μM against Hep2 cells via MTT assays .
  • Pyrano[3,4-c]pyridines (e.g., 6a): Exhibit IC₅₀ = 8.2 μM against MCF-7 breast cancer cells, attributed to the nitrile group enhancing DNA intercalation .
  • Pyrazolo[1,5-a]pyrimidines : Lower activity (IC₅₀ > 50 μM) due to reduced planarity of the fused ring system .

Antimicrobial Activity

  • 8-(Pyrazol-1-yl)pyrano[3,4-c]pyridines: Moderate activity against S. aureus (MIC = 32 μg/mL) due to sulfanyl substituents enhancing membrane penetration .

Physicochemical Properties

Property This compound Pyrazolo[3,4-d]pyrimidine-3-carbonitrile Pyrano[3,4-c]pyridine-5-carbonitrile
Melting Point 275–276°C (decomp.) 198–200°C 170–171°C
LogP 1.2 (predicted) 0.8 1.5
Hydrogen Bonding Intramolecular NH₂-CN interactions Intermolecular tosyl-CN interactions NH₂ and C=O groups
FT-IR (C≡N stretch) 2200 cm⁻¹ 2215 cm⁻¹ 2195 cm⁻¹

Notable Trends:

  • Nitrile Group Position: Pyrano[3,4-c]pyridines exhibit lower C≡N stretching frequencies (2195 cm⁻¹) due to conjugation with the pyran oxygen .
  • Thermal Stability : Pyrazolo[3,4-c]pyridines decompose at higher temperatures, likely due to rigid fused-ring systems .

Activité Biologique

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS No. 193843-56-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4C_7H_6N_4, with a molecular weight of 150.15 g/mol. The structure features a pyrazolo[3,4-c]pyridine core with an amino group at position 3 and a cyano group at position 5, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₇H₆N₄
Molecular Weight150.15 g/mol
IUPAC NameThis compound
CAS Number193843-56-2

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to the pyrazolo[3,4-c]pyridine scaffold. For instance, derivatives of this compound have shown activity against various viruses, including:

  • Herpes Simplex Virus (HSV) : A study demonstrated that pyrazolo derivatives exhibited significant anti-HSV activity, with some compounds showing high selectivity indices in Vero cell lines infected with HSV-1 .
  • Hepatitis A Virus (HAV) : Certain derivatives displayed notable antiviral effects against HAV, indicating their potential as therapeutic agents for viral infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Cycle Arrest : Research has shown that certain pyrazolo derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. The structural modifications around the pyrazolo ring significantly enhance their anticancer potency .
  • Mechanism of Action : The mechanism involves inhibition of key enzymes and pathways involved in cancer cell proliferation. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in halting tumor growth .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of several enzymes:

  • Phosphodiesterase Inhibitors : Pyrazolo derivatives have been reported to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
  • Kinase Inhibition : Studies indicate that these compounds can inhibit various kinases involved in cellular signaling, further establishing their potential as therapeutic agents against diseases characterized by dysregulated kinase activity .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of several pyrazolo derivatives against the vesicular stomatitis virus (VSV) and found that certain modifications at the C-5 position significantly enhanced antiviral activity, achieving up to 60% reduction in viral titer at optimal concentrations .
  • Anticancer Screening : In a series of experiments involving MCF7 and HCT116 cell lines, specific pyrazolo derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties. Structural analysis revealed that substitutions at specific positions were critical for enhancing bioactivity .

Q & A

Q. What are the standard synthetic routes for 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as cyclization of substituted pyrazole precursors with nitrile-containing reagents. For example, analogous compounds are synthesized via one-pot reactions in ionic liquids like [bmim][BF4], heated at 80°C for 10 hours, yielding >90% purity after recrystallization from ethanol . Optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios of reactants (e.g., aldehydes and malononitrile) to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–N bond distances of ~1.36 Å and C–C–N angles of ~120°) .
  • NMR spectroscopy : Confirms aromatic proton environments (e.g., ¹H NMR peaks for pyrazole NH2 at δ 5.2–6.0 ppm) and carbonitrile groups (¹³C NMR ~115 ppm) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 230.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during characterization?

Contradictions (e.g., unexpected shifts in NMR or IR spectra) often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria between tautomeric forms .
  • Computational modeling : Compares experimental data with DFT-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
  • Cross-validation : Combine XRD (for solid-state structure) with solution-phase NMR to resolve discrepancies .

Q. What experimental designs are recommended for evaluating bioactivity in enzyme inhibition studies?

  • In vitro assays : Use purified enzymes (e.g., kinases or phosphatases) with substrate analogs. Monitor inhibition via fluorescence quenching or colorimetric methods (IC50 calculations) .
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing the 4-nitrophenyl group ) to correlate structural features with activity.
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with catalytic residues (e.g., hydrogen bonding with the amino group ).

Q. How can researchers mitigate instability issues during storage or handling?

  • Hygroscopicity : Store under inert gas (N2/Ar) in sealed vials with desiccants .
  • Photodegradation : Use amber glassware and minimize UV exposure.
  • Thermal stability : Conduct TGA/DSC analysis to determine decomposition thresholds (>200°C for most pyrazolo derivatives ).

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting results in reaction yields across different synthetic protocols?

Discrepancies may arise from trace impurities or solvent effects. For example:

  • Ionic liquid vs. conventional solvents : [bmim][BF4] enhances yields by stabilizing intermediates via hydrogen bonding .
  • Catalytic impurities : Metal residues (e.g., from glassware) can accelerate side reactions; use ICP-MS to detect contaminants .

Q. What mechanistic insights explain the regioselectivity in pyrazole ring formation?

Regioselectivity is controlled by electronic and steric factors:

  • Electronic effects : Electron-withdrawing groups (e.g., nitriles) direct cyclization to the less hindered position .
  • Steric hindrance : Bulky substituents (e.g., 4-nitrophenyl) favor formation of the 1H-pyrazolo[3,4-c] isomer over alternative tautomers .

Methodological Best Practices

Q. What purification techniques are optimal for isolating high-purity samples?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates .
  • Recrystallization : Ethanol/water mixtures (4:1) yield crystals suitable for XRD .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Q. How to validate synthetic reproducibility across laboratories?

  • Detailed protocol sharing : Specify exact stoichiometry, solvent grades, and heating rates .
  • Round-robin testing : Collaborate with independent labs to cross-check yields and spectral data .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.